molecular formula C7H12F3NO2 B2902614 Tert-butyl (2,2,2-trifluoroethyl)carbamate CAS No. 470703-82-3

Tert-butyl (2,2,2-trifluoroethyl)carbamate

Cat. No.: B2902614
CAS No.: 470703-82-3
M. Wt: 199.173
InChI Key: HUOHQSNLKZABKZ-UHFFFAOYSA-N
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Description

Tert-butyl (2,2,2-trifluoroethyl)carbamate: is an organic compound with the molecular formula C7H12F3NO2. It is a derivative of carbamic acid and contains a trifluoroethyl group, which imparts unique chemical properties. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Di-tert-butyl Dicarbonate: One common method for synthesizing tert-butyl (2,2,2-trifluoroethyl)carbamate involves the reaction of 2,2,2-trifluoroethylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Curtius Rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate. This intermediate is formed by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl (2,2,2-trifluoroethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to modify peptides and proteins. It can be used to introduce trifluoroethyl groups into biomolecules, which can alter their properties and interactions.

Medicine: this compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drug molecules that contain trifluoroethyl groups, which can enhance the pharmacokinetic properties of the drugs .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it valuable for various applications .

Comparison with Similar Compounds

Uniqueness: Tert-butyl (2,2,2-trifluoroethyl)carbamate is unique due to its combination of a tert-butyl protecting group and a trifluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-(2,2,2-trifluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOHQSNLKZABKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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